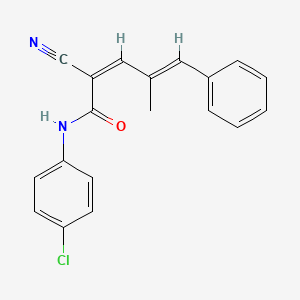
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine, also known as DIPY, is a nitroimidazole compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIPY is a versatile compound that has been studied for its ability to act as a redox mediator, fluorescent probe, and as a potential therapeutic agent for various diseases.
作用機序
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine acts as a redox mediator due to its ability to undergo reversible oxidation and reduction reactions. In the presence of an oxidizing agent, such as hydrogen peroxide, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is oxidized to form a radical cation. This radical cation can then reduce the analyte of interest, such as glucose, and be regenerated back to its original form. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can also act as a fluorescent probe by binding to metal ions and emitting a fluorescent signal upon excitation.
Biochemical and Physiological Effects:
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have potential therapeutic effects in cancer treatment, due to its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its versatility in scientific research. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be used as a redox mediator, fluorescent probe, and potential therapeutic agent. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has a high molar extinction coefficient, which makes it a sensitive probe for the detection of analytes. However, one limitation of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine. One potential application is in the development of biosensors for the detection of glucose and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Furthermore, the development of novel derivatives of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may lead to the discovery of new therapeutic agents with enhanced properties.
合成法
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be synthesized through a multistep process starting from 2,6-dichloropyridine. The synthesis involves the reaction of 2,6-dichloropyridine with sodium azide, followed by reduction with palladium on carbon to yield 2,6-diaminopyridine. The final step involves the nitration of 2,6-diaminopyridine with nitric acid and acetic anhydride to yield 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine.
科学的研究の応用
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been extensively studied for its applications in various scientific research fields. In analytical chemistry, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a redox mediator for the detection of glucose, hydrogen peroxide, and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Furthermore, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been studied for its potential therapeutic applications in cancer treatment, due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
2,6-di(imidazol-1-yl)-3,5-dinitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O4/c19-17(20)8-5-9(18(21)22)11(16-4-2-13-7-16)14-10(8)15-3-1-12-6-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSZGXHNFTIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)

![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)